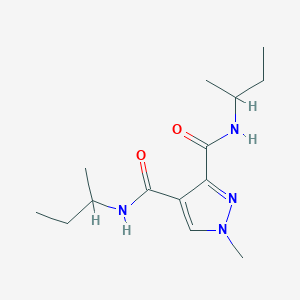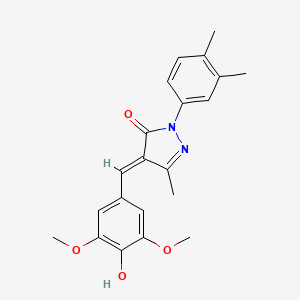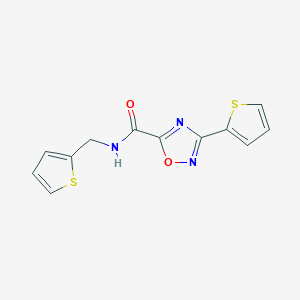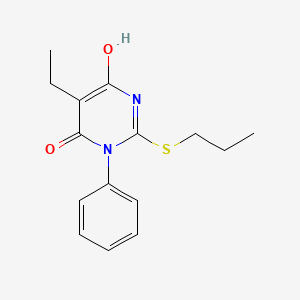
N,N'-di-sec-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-di-sec-butyl-1-methyl-1H-pyrazole-3,4-dicarboxamide (known as DMPA) is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mechanism of Action
The precise mechanism of action of DMPA is not yet fully understood, but it is believed to work by inhibiting the activity of a specific enzyme, called GSK-3β. This enzyme is involved in a number of cellular processes, including cell growth and proliferation, and is often overactive in cancer cells. By inhibiting GSK-3β, DMPA is thought to be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
DMPA has been found to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival. Additionally, DMPA has been found to have anti-inflammatory effects, and may be useful in treating diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using DMPA in lab experiments is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation of using DMPA is that it is not yet approved for use in humans, and its safety and efficacy in clinical trials have not yet been established.
Future Directions
There are a number of future directions for research on DMPA. One area of focus is on developing more potent and selective inhibitors of GSK-3β, which could be even more effective in treating cancer and other diseases. Additionally, researchers are exploring the potential use of DMPA in combination with other drugs, such as chemotherapy agents, to enhance its anti-cancer effects. Finally, there is ongoing research into the safety and efficacy of DMPA in clinical trials, with the goal of eventually bringing it to market as a cancer treatment.
Synthesis Methods
The synthesis of DMPA involves a multi-step process that begins with the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with sec-butylamine and acetic anhydride to yield DMPA.
Scientific Research Applications
DMPA has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be particularly effective against breast cancer cells. Additionally, DMPA has been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-N,4-N-di(butan-2-yl)-1-methylpyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-6-9(3)15-13(19)11-8-18(5)17-12(11)14(20)16-10(4)7-2/h8-10H,6-7H2,1-5H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMHZOKDKUWMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1C(=O)NC(C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N,4-N-di(butan-2-yl)-1-methylpyrazole-3,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)



![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)